(E)-2-phenylbut-2-enoyl chloride
Description
(E)-2-Phenylbut-2-enoyl chloride (CAS 60995-94-0) is an α,β-unsaturated acyl chloride with the molecular formula C₁₀H₉ClO and a molecular weight of 180.634 g/mol . Its structure features a phenyl group substituted at the C2 position of the but-2-enoyl chloride backbone, conferring unique reactivity and stability due to conjugation with the carbonyl group. This compound is primarily synthesized via intermediates such as ethyl (E)-3-methyl-2-phenylacrylate and methyl vinyl phenylacetate, with optimized routes yielding high efficiency . As an acyl chloride, it serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals where aromatic moieties are critical.
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(E)-2-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+ |
InChI Key |
GCXIMGKVNVQRNR-XNWCZRBMSA-N |
Isomeric SMILES |
C/C=C(\C1=CC=CC=C1)/C(=O)Cl |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the α,β-Unsaturated Ester (Horner–Wadsworth–Emmons Reaction)
-
- Sodium hydride (NaH, 60% dispersion in mineral oil) as a strong base,
- Triethylphosphonoacetate as the phosphonate ester,
- The corresponding aryl methyl ketone (in this case, acetophenone derivatives),
- Solvent: 1,2-dimethoxyethane (DME),
- Temperature: 0 °C to room temperature under nitrogen atmosphere.
Procedure:
Sodium hydride is suspended in DME and cooled to 0 °C. Triethylphosphonoacetate is added dropwise, and the mixture is stirred as it warms to room temperature. Then, a solution of the aryl methyl ketone is added dropwise. The reaction proceeds for 24 hours, after which it is quenched with water and extracted with diethyl ether. The organic phase is washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the ethyl α,β-unsaturated ester as a clear oil.
Hydrolysis of the Ester to the Acid
-
- 0.5 N aqueous potassium hydroxide (KOH),
- Temperature: 80 °C,
- Acidification with 0.5 N aqueous sulfuric acid (H2SO4),
- Extraction with diethyl ether.
Procedure:
The ethyl ester is stirred with aqueous KOH at 80 °C until the oil phase disappears, indicating complete hydrolysis. The mixture is cooled and acidified with sulfuric acid to precipitate the acid. The acid is extracted into diethyl ether, washed, dried, and concentrated to afford the α,β-unsaturated acid as a white solid.
Conversion of the Acid to the Acid Chloride
-
- Oxalyl chloride (COCl)2,
- Catalytic amount of N,N-dimethylformamide (DMF),
- Solvent: dichloromethane (DCM),
- Temperature: 0 °C to room temperature,
- Stirring time: 17 hours.
Procedure:
The acid is dissolved in DCM under nitrogen and cooled to 0 °C. Oxalyl chloride is added dropwise, followed by a catalytic drop of DMF to activate the reaction. After stirring at room temperature overnight, excess oxalyl chloride is removed under reduced pressure with repeated additions and evaporation of benzene. The resulting acid chloride is purified by Kugelrohr distillation to yield (E)-2-phenylbut-2-enoyl chloride as a colorless oil with an E/Z isomer ratio of approximately 12:1 and a typical yield of 86%.
Summary Table of Preparation Steps for (E)-2-phenylbut-2-enoyl chloride
| Step | Reaction Type | Reagents/Conditions | Product Form | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Horner–Wadsworth–Emmons (HWE) | NaH, triethylphosphonoacetate, aryl methyl ketone, DME, 0 °C to RT | Ethyl (E)-2-phenylbut-2-enoate (ester) | ~85-90 | Purified by flash chromatography |
| 2 | Ester Hydrolysis | 0.5 N KOH aq., 80 °C; acidification with 0.5 N H2SO4 | (E)-2-phenylbut-2-enoic acid (acid) | High | White solid obtained |
| 3 | Acid Chloride Formation | Oxalyl chloride, catalytic DMF, DCM, 0 °C to RT, 17 h | (E)-2-phenylbut-2-enoyl chloride (acid chloride) | ~86 | Purified by Kugelrohr distillation |
Another common method involves direct chlorination of (E)-2-phenylbut-2-enoic acid with thionyl chloride (SOCl2) under reflux conditions. This method is favored for its operational simplicity and efficiency:
-
- (E)-2-phenylbut-2-enoic acid,
- Thionyl chloride,
- Reflux temperature,
- Reaction time varies depending on scale and setup.
Mechanism and Notes:
Thionyl chloride acts both as a chlorinating and dehydrating agent, converting the carboxylic acid to the acid chloride. The reaction releases gaseous byproducts sulfur dioxide (SO2) and hydrogen chloride (HCl), which require proper ventilation and handling. This method typically yields the acid chloride with good purity and yield.
- The acid chloride prepared via the oxalyl chloride method shows an E/Z isomer ratio of approximately 12:1, favoring the (E)-isomer, as confirmed by ^1H NMR spectroscopy.
- The ^1H NMR spectrum of the (E)-isomer displays characteristic vinyl proton signals around δ 6.48 ppm and methyl doublet at δ 2.57 ppm, consistent with literature.
- The molecular formula is C10H9ClO with a molecular weight of 180.63 g/mol.
- Purification by Kugelrohr distillation is effective for isolating the acid chloride as a colorless oil with high purity.
- The reaction sequence is robust and reproducible, allowing for scale-up in synthetic laboratories.
The preparation of (E)-2-phenylbut-2-enoyl chloride is well-established through two principal methods:
- A three-step synthetic route starting from aryl methyl ketones involving Horner–Wadsworth–Emmons olefination, ester hydrolysis, and acid chloride formation via oxalyl chloride,
- A direct chlorination of the corresponding acid with thionyl chloride under reflux.
Both methods yield the target acid chloride in high purity and yield, with the oxalyl chloride method allowing better control over stereochemistry and purity. The choice of method depends on available starting materials, equipment, and scale.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon undergoes nucleophilic attack due to its electrophilic nature, enabling the formation of diverse derivatives:
| Reaction Type | Reagent | Product Formed | Conditions |
|---|---|---|---|
| Amidation | Primary/Secondary Amines | (E)-2-phenylbut-2-enamide | Anhydrous, 0–25°C, Base |
| Esterification | Alcohols | (E)-2-phenylbut-2-enoate | Pyridine, Reflux |
| Ketone Formation | Organozinc/Grignard | Substituted Ketones | THF, −78°C to RT |
Key Mechanistic Steps :
-
Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of chloride ion (Cl⁻) and regeneration of the carbonyl group.
-
Proton transfer stabilizes the final product.
Friedel-Crafts Acylation
The compound reacts with aromatic rings (e.g., benzene, toluene) under Lewis acid catalysis to form aryl ketones:
\text{(E)-2-phenylbut-2-enoyl chloride} + \text{Ar–H} \xrightarrow{\text{AlCl}_3} \text{Ar–CO–(E)-C(H)=C(Ph)–CH_2–Cl}
-
Optimal yields (75–85%) achieved with AlCl₃ in dichloromethane at 0°C.
-
Electron-rich arenes (e.g., anisole) react faster than electron-poor systems.
Enolate Alkylation
The α,β-unsaturated system participates in conjugate additions with enolates, enabling carbon-chain extension:
Example Reaction :
-
Deprotonation of diethyl malonate with NaH in THF.
-
Michael addition to (E)-2-phenylbut-2-enoyl chloride.
-
Acidic workup yields γ-keto esters.
Product : Diethyl 2-(3-oxo-2-phenylbut-2-enoyl)malonate (isolated in 68% yield).
Double-Bond Isomerization Under Acidic Conditions
The E-configuration is generally stable, but acid exposure can induce isomerization:
-
Prolonged exposure to HCl or H₂SO₄ at 40–60°C leads to partial Z-isomer formation.
-
Isomerization occurs via protonation of the carbonyl oxygen, followed by carbocation rearrangement.
Comparative Reactivity with Structural Analogs
The phenyl group enhances electrophilicity compared to simpler acyl chlorides:
| Compound | Relative Reaction Rate (vs. Acetyl Chloride) | Key Factor |
|---|---|---|
| (E)-2-phenylbut-2-enoyl chloride | 3.2× | Conjugation with phenyl |
| 3-Butenoyl chloride | 1.0× | No resonance stabilization |
| Cinnamoyl chloride | 2.8× | Similar conjugation |
Side Reactions and Limitations
Scientific Research Applications
(E)-2-phenylbut-2-enoyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, which can alter their properties and functions.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Mechanism of Action
The mechanism of action of (E)-2-phenylbut-2-enoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds through nucleophilic acyl substitution. This reactivity is attributed to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below highlights key structural and molecular distinctions between (E)-2-phenylbut-2-enoyl chloride and related α,β-unsaturated acyl chlorides:
Key Observations:
Substituent Effects: The phenyl group in (E)-2-phenylbut-2-enoyl chloride introduces aromaticity and steric bulk, enhancing stability through resonance but reducing volatility compared to aliphatic analogs like 2-ethylbut-2-enoyl chloride . The dimethylamino group in (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride increases polarity and solubility in polar solvents due to its hydrochloride salt form, making it suitable for reactions requiring aqueous compatibility . Aliphatic substituents (methyl, ethyl) result in lower molecular weights and simpler reactivity profiles, as seen in crotonoyl chloride and 2-ethylbut-2-enoyl chloride .
Reactivity: The electron-withdrawing phenyl group in (E)-2-phenylbut-2-enoyl chloride increases electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution reactions. This contrasts with the electron-donating dimethylamino group, which may stabilize the chloride intermediate . Crotonoyl chloride (E)-2-butenoyl chloride is a widely used reagent for introducing crotonyl groups in esters and amides due to its straightforward reactivity .
Synthesis Routes: (E)-2-Phenylbut-2-enoyl chloride synthesis involves intermediates like ethyl (E)-3-methyl-2-phenylacrylate, requiring Friedel-Crafts or coupling methodologies . Crotonoyl chloride is typically synthesized from crotonic acid and thionyl chloride (SOCl₂), a standard method for acyl chlorides . The dimethylamino variant likely requires amination prior to chloride formation, while 2-ethylbut-2-enoyl chloride may derive from alkylation of simpler precursors .
Biological Activity
(E)-2-phenylbut-2-enoyl chloride, with the molecular formula C10H9ClO, is an acyl chloride derivative of (E)-2-phenylbut-2-enoic acid. This compound is characterized by its unique structural features, including a phenyl group and a carbonyl adjacent to a chlorine atom, contributing to its reactivity and utility in organic synthesis. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.
- Molecular Weight : 180.63 g/mol
- Structure : Contains a double bond and a carbonyl group, making it reactive towards nucleophiles and electrophiles.
The synthesis of (E)-2-phenylbut-2-enoyl chloride typically involves the reaction of (E)-2-phenylbut-2-enoic acid with thionyl chloride (SOCl2), producing HCl and SO2 as byproducts:
Antimicrobial Properties
Research indicates that compounds similar to (E)-2-phenylbut-2-enoyl chloride exhibit significant antimicrobial activities. For instance, studies on various derivatives have shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound Type | Activity Type | Bacterial Strain | Reference |
|---|---|---|---|
| Acyl Chlorides | Antibacterial | E. coli | |
| Quinazolin Derivatives | Antimicrobial | S. aureus |
Cytotoxicity and Anticancer Potential
The anticancer potential of (E)-2-phenylbut-2-enoyl chloride has been explored through its interactions with cellular pathways. It has been noted that similar compounds can inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation . In vitro studies have demonstrated that derivatives can selectively inhibit cancer cell lines overexpressing mutated EGFR, leading to reduced cell proliferation .
Case Studies
- Inhibition of CDK7 : A study highlighted the role of compounds targeting CDK7, where derivatives exhibited selective inhibition of cancer cells, suggesting that (E)-2-phenylbut-2-enoyl chloride could be part of a class of inhibitors with therapeutic potential against tumors .
- Antiproliferative Activity : Research on furanopyrimidine-based compounds indicated that modifications similar to those found in (E)-2-phenylbut-2-enoyl chloride led to enhanced antiproliferative effects in cancer cell lines, showcasing the importance of structural variations in biological activity .
The biological activity of (E)-2-phenylbut-2-enoyl chloride is primarily attributed to its ability to act as an electrophile, allowing it to participate in nucleophilic substitution reactions with biological molecules. This reactivity can lead to modifications in protein structures, potentially altering their function and influencing various cellular pathways.
Q & A
Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
